molecular formula C19H23NO3 B566112 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide CAS No. 94109-61-2

1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide

Numéro de catalogue: B566112
Numéro CAS: 94109-61-2
Poids moléculaire: 313.4 g/mol
Clé InChI: KJZOTGCJVSCWKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide, also known as 2-(benzyl(tert-butyl)amino)-1-(3,5-dihydroxyphenyl)ethanone hydrobromide, is a chemical compound that is an impurity of Terbutaline. Terbutaline is a selective beta-2 adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is a structural analog of Terbutaline and is often studied for its potential bronchodilatory properties .

Méthodes De Préparation

The synthesis of 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide involves several steps, including condensation, reduction, deprotection, and substitution reactions. The starting materials for the synthesis are 3,5-dimethoxy phenylacetic acid and tert-butylamine. The process involves the following steps :

    Condensation: 3,5-dimethoxy phenylacetic acid reacts with tert-butylamine to form an intermediate.

    Reduction: The intermediate undergoes reduction to form a secondary intermediate.

    Deprotection: The secondary intermediate is deprotected to remove any protecting groups.

    Substitution: The final step involves a substitution reaction to form this compound.

Analyse Des Réactions Chimiques

1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Applications De Recherche Scientifique

Basic Information

  • Molecular Formula : C19H23NO3·HBr
  • Molecular Weight : 394.303 g/mol
  • CAS Number : 94109-61-2
  • IUPAC Name : 2-[benzyl(tert-butyl)amino]-1-(3,5-dihydroxyphenyl)ethanone; hydrobromide

Physical Properties

PropertyValue
Boiling Point469.1 ± 24.0 °C (Predicted)
Density1.167 ± 0.06 g/cm³ (Predicted)
pKa8.55 ± 0.10 (Predicted)

Pharmaceutical Research

1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone hydrobromide serves as an impurity standard for Terbutaline. The presence of impurities in pharmaceutical formulations can significantly affect the efficacy and safety of medications. Therefore, understanding and quantifying these impurities is essential in drug development and regulatory compliance.

Case Studies

Case Study 1: Impurity Profiling in Terbutaline Formulations

A study conducted to evaluate the impurity profile of Terbutaline formulations highlighted the significance of identifying and quantifying impurities like this compound. The research utilized high-performance liquid chromatography (HPLC) to separate and quantify the impurities present in various formulations. Results showed that the levels of this impurity were within acceptable limits, affirming the quality of the tested products .

Case Study 2: Toxicological Assessments

Toxicological studies have been performed to assess the safety profile of Terbutaline and its impurities, including this compound. These studies aimed to understand the potential cytotoxic effects of this compound on human cell lines. Findings indicated that while Terbutaline is generally safe at therapeutic doses, certain impurities could exhibit varying degrees of cytotoxicity .

Analytical Chemistry

The compound is utilized in analytical chemistry for method development aimed at detecting and quantifying impurities in pharmaceutical products. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the structure and confirm the identity of this compound in complex mixtures.

Method Development Example

A method was developed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect low concentrations of this compound in Terbutaline formulations. The method demonstrated high sensitivity and specificity, making it suitable for routine quality control in pharmaceutical laboratories .

Mécanisme D'action

The primary mechanism of action of 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide involves its interaction with beta-2 adrenergic receptors. These receptors are located in bronchial, vascular, and uterine smooth muscle. Activation of these receptors by this compound leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in decreased intracellular calcium, activation of protein kinase A, and inactivation of myosin light-chain kinase, ultimately leading to smooth muscle relaxation and bronchodilation .

Activité Biologique

1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide, also known by its CAS number 1797117-23-7, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H23BrN2O3
  • Molecular Weight : 389.30 g/mol
  • Structure : The compound features a phenolic structure with two hydroxyl groups on the aromatic ring, contributing to its biological activity.

The compound exhibits various biological activities primarily attributed to its structural characteristics:

  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways, suggesting a potential role in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis, which is critical in neurodegenerative diseases.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Demonstrated broad anti-herpes virus activity in related compounds.
Study 2 Investigated the neuroprotective effects of phenolic compounds, highlighting their role in reducing neuronal damage.
Study 3 Explored anti-inflammatory properties in vitro, suggesting potential therapeutic applications in chronic inflammation.

Case Study 1: Neuroprotection

A study published in Neuroscience examined the neuroprotective effects of phenolic compounds similar to this compound. The results indicated that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related derivatives. The findings suggested that these compounds could inhibit pro-inflammatory cytokines and may serve as adjunct therapies for inflammatory diseases.

Therapeutic Potential

The biological activities of this compound suggest several therapeutic applications:

  • Neurological Disorders : Given its neuroprotective properties, this compound may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
  • Inflammatory Diseases : Its anti-inflammatory effects could make it a candidate for treating conditions like arthritis or inflammatory bowel disease.
  • Antiviral Applications : The broad-spectrum antiviral activity observed in related compounds positions it as a potential antiviral agent.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide?

Methodological Answer:
The compound’s synthesis typically involves a multi-step approach:

Core Structure Formation : Start with a Williamson ether synthesis to couple the 3,5-dihydroxyphenyl group to an ethanone backbone .

Aminoalkylation : Introduce the tert-butyl(phenylmethyl)amine group via nucleophilic substitution under anhydrous conditions (e.g., using K₂CO₃ in DMF at 60°C for 12 hours) .

Hydrobromide Salt Formation : React the free base with HBr in ethanol to precipitate the hydrobromide salt .
Critical Note : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. Basic: How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:
Use a combination of techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm the dihydroxyphenyl protons (δ 6.2–6.8 ppm) and tert-butyl group (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to validate the molecular ion peak (expected m/z: 385.2 [M+H]⁺ for the free base; 466.1 [M+H]⁺ for hydrobromide) .
  • XRD Analysis : Single-crystal X-ray diffraction to resolve stereoelectronic effects, particularly the orientation of the dihydroxyphenyl group .
    Purity Threshold : ≥98% by HPLC (USP criteria) with impurity profiling per ICH guidelines .

Q. Advanced: What experimental strategies resolve contradictory solubility data reported in literature?

Methodological Answer:
Contradictions often arise from solvent polarity and pH variations:

  • Solubility Profiling : Perform a systematic study in buffered solutions (pH 1–12) at 25°C and 37°C. Use UV-Vis spectroscopy (λmax 280 nm) to quantify solubility .
  • Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to mimic physiological conditions .
    Case Study : A 2020 study found discrepancies due to oxidation of the dihydroxyphenyl group in alkaline media; stabilize solutions with 0.1% ascorbic acid .

Q. Advanced: How can researchers analyze the compound’s stability under physiological conditions?

Methodological Answer:
Design accelerated stability studies:

Thermal Stability : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC.

Photostability : Expose to UV light (ICH Q1B) and track phenolic oxidation products (e.g., quinones) using LC-MS .

Hydrolytic Stability : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). The hydrobromide salt shows higher aqueous stability than the free base .

Q. Advanced: What mechanistic studies are recommended to elucidate its β-adrenergic receptor interactions?

Methodological Answer:
Given structural similarities to Fenoterol , employ:

  • Radioligand Binding Assays : Use [³H]-CGP12177 to measure affinity for β₁/β₂ receptors in transfected HEK293 cells .
  • Molecular Dynamics Simulations : Model the compound’s binding pose in the receptor’s active site (e.g., Glide docking in Schrödinger Suite) .
  • Functional Assays : Measure cAMP production in CHO cells expressing β₂-adrenergic receptors (EC₅₀ expected in nM range) .

Q. Advanced: How to address discrepancies in reported biological activity across in vitro vs. in vivo models?

Methodological Answer:

Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. intravenous administration in rodents) and correlate with plasma protein binding (equilibrium dialysis) .

Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites; hydroxylation at the 3,5-dihydroxyphenyl group is a common inactivation pathway .

Species-Specific Differences : Compare receptor isoform expression (e.g., β₂-adrenergic receptor polymorphisms in humans vs. rodents) .

Q. Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation.
  • Humidity Control : Use desiccants (silica gel) to prevent hydroscopic hydrolysis .
  • Solution Stability : For in vitro studies, prepare fresh solutions in degassed PBS (pH 7.4) with 0.01% EDTA .

Q. Advanced: How to optimize experimental design for structure-activity relationship (SAR) studies?

Methodological Answer:

Analog Synthesis : Modify the tert-butyl group (e.g., isopropyl, cyclopropyl) and phenylmethylamine moiety .

Biological Screening : Test analogs in a panel of assays (e.g., receptor binding, cytotoxicity in HepG2 cells).

QSAR Modeling : Use CODESSA Pro to correlate logP, polar surface area, and H-bond donors with activity .

Propriétés

Numéro CAS

94109-61-2

Formule moléculaire

C19H23NO3

Poids moléculaire

313.4 g/mol

Nom IUPAC

2-[benzyl(tert-butyl)amino]-1-(3,5-dihydroxyphenyl)ethanone

InChI

InChI=1S/C19H23NO3/c1-19(2,3)20(12-14-7-5-4-6-8-14)13-18(23)15-9-16(21)11-17(22)10-15/h4-11,21-22H,12-13H2,1-3H3

Clé InChI

KJZOTGCJVSCWKL-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Br

SMILES canonique

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.